molecular formula C9H6F2O2 B056485 trans-3,4-Difluorocinnamic acid CAS No. 112897-97-9

trans-3,4-Difluorocinnamic acid

Cat. No.: B056485
CAS No.: 112897-97-9
M. Wt: 184.14 g/mol
InChI Key: HXBOHZQZTWAEHJ-DUXPYHPUSA-N
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Description

trans-3,4-Difluorocinnamic acid: is a fluorinated derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties .

Mechanism of Action

Target of Action

Trans-3,4-Difluorocinnamic acid is primarily used in the synthesis of substituted isoquinolones . These isoquinolones are found to be effective 5-HT3 antagonists . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. It plays a key role in regulating and modulating neurotransmitters, affecting mood, anxiety, sleep, and various other cognitive functions .

Mode of Action

This compound interacts with its targets through a process known as Curtius rearrangement . This is a process that involves the transformation of an acyl azide to an isocyanate, which then undergoes rearrangement to form the substituted isoquinolones . These isoquinolones then act as antagonists to the 5-HT3 receptors, blocking their action and leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin pathway . By acting as an antagonist to the 5-HT3 receptors, it can inhibit the action of serotonin, a neurotransmitter that plays a crucial role in mood, anxiety, and sleep . This can lead to various downstream effects, including potential applications in the treatment of conditions such as depression, anxiety, and sleep disorders .

Pharmacokinetics

It’s known that the compound is used as a precursor in the synthesis of active pharmaceutical ingredients (apis) , suggesting that it may have suitable ADME properties for drug development.

Result of Action

The primary result of the action of this compound is the production of substituted isoquinolones that act as 5-HT3 antagonists . These antagonists can inhibit the action of serotonin, leading to potential effects on mood, anxiety, and sleep . Additionally, it has been used in the synthesis of psammaplin A derivatives, which have shown potential as radiosensitizers for human lung cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, it’s important to avoid dust formation and inhalation of the compound, as it can cause respiratory irritation

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Difluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: trans-3,4-Difluorocinnamic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with enhanced biological activity and stability .

Biological Activity

Trans-3,4-difluorocinnamic acid (trans-3,4-DFCA), an organic compound with the molecular formula C9H6F2O2C_9H_6F_2O_2 and a molecular weight of 184.14 g/mol, has garnered attention for its notable biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through detailed analysis and case studies.

Chemical Structure and Properties

Trans-3,4-DFCA is characterized by its trans configuration around the double bond of the cinnamic acid structure, enhanced by the presence of two fluorine substituents. These features contribute to its unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Anti-inflammatory Properties

Research indicates that trans-3,4-DFCA exhibits significant anti-inflammatory effects. It has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated that trans-3,4-DFCA acts as a competitive inhibitor of tyrosinase, an enzyme implicated in melanin biosynthesis and inflammation. The compound's IC50 value for tyrosinase inhibition is approximately 0.78 mM .

Anticancer Potential

Trans-3,4-DFCA has also been investigated for its anticancer properties. The compound's structure allows it to interact with various biological targets, potentially influencing cancer cell proliferation and apoptosis. Preliminary studies suggest that it may affect metabolic pathways related to cancer progression.

The biological activity of trans-3,4-DFCA can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, trans-3,4-DFCA inhibits tyrosinase activity, which is crucial in regulating melanin production and may play a role in skin cancer development.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and cancer signaling pathways.
  • Fluorine Substituents : The presence of fluorine enhances the compound's reactivity and interaction with biological systems, potentially increasing its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activities
Cinnamic Acid No fluorine substituentsAntioxidant properties
3-Fluorocinnamic Acid One fluorine substituentAnti-inflammatory effects
3,4-Dichlorocinnamic Acid Two chlorine substituentsAntimicrobial properties
trans-2-Fluorocinnamic Acid Trans configuration; one fluorinePotential anticancer activity
This compound Two fluorine substituentsAnti-inflammatory and anticancer effects

The dual fluorine substituents in trans-3,4-DifCA enhance its reactivity compared to other derivatives, making it particularly valuable in medicinal chemistry applications.

Case Studies and Research Findings

Several studies have explored the biological activity of trans-3,4-DifCA:

  • Tyrosinase Inhibition Study : A study published in PMC demonstrated that trans-3,4-DifCA effectively inhibits both monophenolase and diphenolase activities of tyrosinase. The findings suggest that this compound could be used as a therapeutic agent for conditions related to abnormal melanin production .
  • Anticancer Activity Assessment : In vitro studies have indicated that trans-3,4-DifCA can induce apoptosis in cancer cell lines through modulation of specific signaling pathways. Further research is needed to elucidate the exact mechanisms involved .

Properties

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347531
Record name trans-3,4-Difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112897-97-9
Record name 3,4-Difluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,4-Difluorocinnamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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